Trimercaptonitrosylruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimercaptonitrosylruthenium is a coordination compound consisting of ruthenium, nitrosyl, and mercapto groups. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the nitrosyl group (NO) and three mercapto groups (SH) coordinated to the ruthenium center gives it distinctive reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimercaptonitrosylruthenium typically involves the reaction of ruthenium precursors with nitrosyl and mercapto ligands under controlled conditions. One common method includes the use of ruthenium trichloride (RuCl3) as the starting material, which is reacted with sodium nitrite (NaNO2) and thiol-containing compounds (e.g., thioglycolic acid) in an aqueous medium. The reaction is carried out under inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure proper coordination of the ligands to the ruthenium center.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Trimercaptonitrosylruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species, often involving the loss of the nitrosyl group.
Reduction: Reduction reactions can lead to the formation of lower oxidation state ruthenium species, which may exhibit different reactivity.
Substitution: Ligand substitution reactions are common, where the mercapto or nitrosyl groups can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4)
Substitution Reagents: Phosphines (e.g., triphenylphosphine), amines (e.g., ethylenediamine)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Scientific Research Applications
Trimercaptonitrosylruthenium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: The compound exhibits potential as a bioactive agent due to its ability to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein modification.
Medicine: Research has shown that ruthenium complexes, including this compound, possess anticancer properties. They can induce apoptosis in cancer cells and are being explored as alternatives to platinum-based drugs.
Industry: The compound is used in the development of advanced materials, such as sensors and molecular electronics, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of trimercaptonitrosylruthenium involves its interaction with molecular targets through coordination chemistry. The nitrosyl group can act as a ligand, binding to metal centers in enzymes or proteins, thereby altering their activity. The mercapto groups provide additional binding sites, enhancing the compound’s ability to form stable complexes with biological molecules. This multi-site binding capability is crucial for its biological activity, including its anticancer effects, where it can disrupt cellular processes and induce cell death.
Comparison with Similar Compounds
Trimercaptonitrosylruthenium can be compared with other ruthenium nitrosyl complexes, such as:
Pentammineruthenium nitrosyl chloride: Known for its stability and use in photochemical applications.
Ruthenium nitrosyl acetate: Used in catalytic processes and as a precursor for other ruthenium complexes.
Uniqueness: this compound stands out due to its combination of nitrosyl and mercapto ligands, which confer unique reactivity and stability. The presence of three mercapto groups allows for versatile coordination chemistry, making it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
94022-56-7 |
---|---|
Molecular Formula |
H3NORuS3 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
nitroxyl anion;ruthenium(4+);sulfanide |
InChI |
InChI=1S/NO.Ru.3H2S/c1-2;;;;/h;;3*1H2/q-1;+4;;;/p-3 |
InChI Key |
PLGGNZSSVFXIOW-UHFFFAOYSA-K |
Canonical SMILES |
[N-]=O.[SH-].[SH-].[SH-].[Ru+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.